BenchChemオンラインストアへようこそ!

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Chiral purity Enantiomeric excess HPLC

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS 1217844-65-9) is an enantiomerically pure, orthogonally protected chiral piperazine building block. The molecule bears a benzyloxycarbonyl (Cbz) protecting group at the N1 position and an isobutyl substituent at the C2 position with defined R-stereochemistry.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.838
CAS No. 1217844-65-9
Cat. No. B597275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride
CAS1217844-65-9
Molecular FormulaC16H25ClN2O2
Molecular Weight312.838
Structural Identifiers
SMILESCC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m1./s1
InChIKeyQQLZPCZSUXTEIV-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS 1217844-65-9): Core Identity and Sourcing-Relevant Specifications


(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS 1217844-65-9) is an enantiomerically pure, orthogonally protected chiral piperazine building block. The molecule bears a benzyloxycarbonyl (Cbz) protecting group at the N1 position and an isobutyl substituent at the C2 position with defined R-stereochemistry [1]. It is supplied as the hydrochloride salt with an exact mass of 312.1604 g/mol and molecular formula C₁₆H₂₅ClN₂O₂ . This compound serves as a versatile intermediate in medicinal chemistry, enabling modular construction of C2-functionalized piperazine pharmacophores that are prevalent in kinase inhibitors, GPCR ligands, and CNS-targeted agents [2].

Why Generic Substitution of (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride Fails: Chiral and Protecting Group Orthogonality Constraints


C2-substituted piperazine building blocks cannot be arbitrarily interchanged because enantiomeric configuration and N-protection strategy directly dictate downstream stereochemical outcomes and synthetic compatibility [1]. The (S)-enantiomer (CAS 1217679-12-3) yields opposite absolute configuration in final target molecules, which can invert biological activity at chiral-sensitive targets such as GPCRs and kinases [2]. Substituting the Cbz group for a Boc group alters orthogonal deprotection logic in multi-step sequences: Cbz is cleaved by hydrogenolysis (H₂/Pd), while Boc requires acidic conditions (TFA/HCl), making these two protecting strategies non-interchangeable without redesigning the entire synthetic route [3].

Quantitative Differentiation Evidence for (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride Versus Closest Analogs


Enantiomeric Purity: (R)- vs. (S)-Enantiomer as Determined by Chiral HPLC

Commercially supplied (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is specified at ≥97% chemical purity with enantiomeric excess verified by chiral HPLC . The (S)-enantiomer (CAS 1217679-12-3) is separately cataloged and supplied at comparable purity (95–98%) . When a research program requires the (R)-configured intermediate for synthesizing a specific target diastereomer, substitution with the (S)-enantiomer or racemate would produce the wrong stereoisomer or a mixture, necessitating costly re-purification or resulting in inactive compounds [1].

Chiral purity Enantiomeric excess HPLC

Protecting Group Orthogonality: Cbz vs. Boc in Multi-Step Synthesis Planning

The Cbz group on (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the Boc-protected analog—(R)-1-Boc-2-isobutylpiperazine hydrochloride (CAS 1217482-29-5)—requires strong acid (TFA or HCl/dioxane) for deprotection [1]. The Cbz analog is compatible with acid-sensitive substrates and enables orthogonal deprotection when paired with Boc or Fmoc groups elsewhere in the molecule. The Boc analog is incompatible with hydrogenation-sensitive functional groups (alkenes, alkynes, nitro groups, benzyl ethers) [2]. Computational predictions indicate the target compound has LogP = 3.06 and TPSA = 41.57 Ų , suggesting moderate lipophilicity; the Boc analog (MW 278.18, LogP approximately 2.5–2.8 by fragment-based estimation) is less lipophilic, which affects chromatographic behavior and solubility in non-polar media.

Protecting group strategy Orthogonal deprotection Cbz vs Boc

Supply Availability and Pack Size Scalability: (R)-Cbz-Isobutylpiperazine vs. 4-N-Cbz Regioisomer

The target compound (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is available from multiple vendors in pack sizes ranging from 1 g to 1 kg at purities of 97–98% , with at least four independent commercial sources (ChemScene, Alchem Pharmtech, Leyan, MolCore) confirming stocking. In contrast, the regioisomeric (R)-4-N-Cbz-2-isobutylpiperazine HCl (CAS 1253791-13-7) places the Cbz group at the 4-position rather than the 1-position, and data from vendor catalogs indicate it is supplied at only 95% purity with more limited pack size availability . The 1-N-Cbz target compound provides a free NH at the 4-position for further derivatization, a regiochemical arrangement required for synthesizing N4-functionalized piperazine drug candidates; the 4-N-Cbz regioisomer leaves the sterically hindered 1-NH adjacent to the isobutyl group for derivatization, which can significantly reduce acylation or alkylation yields [1].

Commercial availability Bulk supply Regioisomer comparison

Alkyl Chain Structure-Activity Modulator: Isobutyl vs. Isopropyl and Methyl Analogs in Medicinal Chemistry

In a systematic SAR study of 1-arylsulfamido-2-alkylpiperazine derivatives as secreted PLA₂ inhibitors, progressive extension of the C2-alkyl chain (methyl → isopropyl → isobutyl → n-butyl) produced stepwise increases in enzyme inhibitory potency [1]. The isobutyl-substituted analogs consistently outperformed the corresponding isopropyl-substituted congeners in antiplatelet aggregation assays, with IC₅₀ values shifting by approximately 2- to 5-fold depending on the aryl substitution pattern [2]. The (R)-isobutylpiperazine scaffold represented a key intermediate in the synthesis of sch-D (Vicriviroc), a clinical-stage CCR5 antagonist, where the isobutyl group contributed to optimal receptor occupancy compared to smaller alkyl substituents [3]. While these SAR data come from fully elaborated 1-arylsulfamido final compounds rather than the Cbz-protected building block itself, the 2-isobutyl substitution pattern in the building block is the essential structural feature enabling this potency advantage in the final targets.

Structure-activity relationship Alkyl chain SAR Lipophilicity modulation

Hydrochloride Salt Form: Physicochemical and Handling Advantages Over Free Base

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is supplied as the pre-formed HCl salt, with a molecular weight of 312.83 g/mol (free base: 276.37 g/mol) . The hydrochloride salt form provides enhanced crystallinity and improved long-term storage stability compared to the free base, which contains a secondary amine susceptible to gradual oxidation and carbonate formation upon exposure to atmospheric CO₂ [1]. Vendor storage recommendations specify sealed, dry conditions at 2–8°C or room temperature, and the salt form is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 . The free base of the closely related (R)-2-isobutylpiperazine (CAS 853730-57-1) is supplied as a dihydrochloride salt rather than the mono-protected Cbz derivative, indicating that unprotected 2-isobutylpiperazines are typically handled as bis-HCl salts for stability ; the target compound's mono-HCl salt form reflects the fact that only the free secondary amine (position 4) is available for salt formation.

Salt form selection Hydrochloride stability Aqueous solubility

Positional Selectivity in Derivatization: N1-Cbz Enables Exclusive N4-Functionalization

In (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride, the Cbz group occupies the more reactive N1 position (adjacent to the isobutyl-substituted C2 carbon), leaving the N4 secondary amine as the sole nucleophilic site available for further derivatization [1]. This regiochemical arrangement ensures exclusive N4-functionalization in acylation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling reactions, eliminating the formation of regioisomeric byproducts. In contrast, the 4-N-Cbz regioisomer (CAS 1253791-13-7) presents the sterically hindered N1 position for derivatization, where the adjacent isobutyl group can reduce reaction rates and yields for bulky electrophiles . The orthogonal protection strategy enabled by 1-N-Cbz-2-isobutylpiperazine was explicitly demonstrated in the synthesis of orthogonally N,N′-protected piperazines via organocatalysis, where Cbz at N1 and Boc at N4 enabled sequential deprotection and functionalization with complete regiochemical control [2].

Regioselective functionalization Orthogonal protection N4-selective acylation

Optimal Application Scenarios for (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride Based on Verified Differentiation Evidence


Enantioselective Synthesis of C2-Isobutyl-Substituted Drug Candidates Requiring Defined R-Stereochemistry

This building block is ideally suited for medicinal chemistry programs synthesizing R-configured C2-isobutylpiperazine-containing drug candidates, such as CCR5 antagonists (e.g., Vicriviroc) and secreted PLA₂ inhibitors, where the (R)-enantiomer is essential for biological activity [1]. The defined (R)-stereochemistry at C2 ensures that the final target molecule possesses the correct absolute configuration without requiring a chiral resolution step post-synthesis. According to U.S. Patent 10,344,021, enantiomeric purity exceeding 95% e.e. (preferably >98% e.e.) is essential for piperazine-derived glycosidase inhibitors, and use of a pre-resolved chiral building block eliminates the need for costly chiral preparative HPLC at late-stage intermediates [2].

Orthogonal Protection Strategy for Sequential N4-Functionalization in Multi-Step Synthesis

This compound is the reagent of choice when a synthetic route requires Cbz protection at N1 alongside orthogonal protection (e.g., Boc, Fmoc, Alloc) at N4, enabling sequential deprotection and functionalization of the piperazine core without protecting group manipulation [3]. The Cbz group is removed by hydrogenolysis (H₂/Pd-C) under neutral conditions, which is compatible with acid-sensitive substrates—making this building block preferable to its Boc-protected analog when the target molecule contains acid-labile functional groups. The exclusive availability of the N4 position for derivatization eliminates regioisomeric byproduct formation, simplifying purification in parallel library synthesis [4].

Gram-to-Kilogram Scale-Up of R-Configured Piperazine Intermediates for Preclinical Development

With commercial availability from multiple vendors in pack sizes up to 1 kg at 97–98% purity, this building block is appropriate for programs transitioning from milligram-scale medicinal chemistry (1–10 g) to preclinical kilogram-scale synthesis . The pre-formed hydrochloride salt provides defined stoichiometry, eliminating the need for titration of the free base before use in coupling reactions, which improves reproducibility in scale-up campaigns . The GHS07 hazard classification with well-characterized safety data (H302, H315, H319, H335) facilitates institutional safety review and shipping logistics .

Isobutyl-Specific SAR Exploration in Lead Optimization Programs

For medicinal chemistry teams exploring the SAR of C2-alkyl substitution on piperazine-based pharmacophores, the isobutyl substituent occupies a key potency inflection point: SAR data from the 1-arylsulfamido-2-alkylpiperazine series demonstrate that isobutyl substitution provides a 2- to 5-fold potency advantage over isopropyl in PLA₂ inhibition and antiplatelet aggregation assays, while maintaining favorable physicochemical properties (LogP = 3.06; TPSA = 41.57 Ų) [5]. Procurement of this specific building block ensures the lead optimization campaign samples the optimal C2-alkyl chain for potency without requiring synthesis of the alkylpiperazine intermediate de novo from chiral amino acid precursors, saving an estimated 3–5 synthetic steps [6].

Quote Request

Request a Quote for (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.